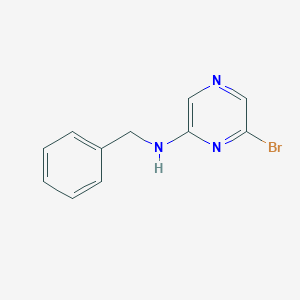

N-Benzyl-6-bromopyrazin-2-amine

Description

Significance of Halogenated Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, which are organic molecules containing at least one non-carbon atom in a ring, are fundamental to the metabolism of all living cells. sigmaaldrich.com Pyrazine, a nitrogen-containing heterocycle, and its derivatives are integral components in a vast array of biologically active molecules and are widely researched by medicinal chemists. sigmaaldrich.com The introduction of a halogen atom, such as bromine, onto the pyrazine ring creates a "halogenated pyrazine scaffold," a structural framework that is highly significant in synthetic chemistry. sigmaaldrich.com

Halogenated heterocycles serve as versatile intermediates, or building blocks, for the synthesis of more complex organic compounds. sigmaaldrich.com The presence of the halogen atom provides a reactive site that can be readily modified through various chemical reactions, including palladium-catalyzed cross-coupling reactions and lithiation, allowing for the strategic construction of new molecular architectures. sigmaaldrich.com This adaptability makes halogenated pyrazines valuable in the development of new pharmaceuticals, pesticides, and other functional materials. sigmaaldrich.com For instance, 2-amino-3-bromo-6-chloropyrazine (B112278) is a key intermediate in the synthesis of anti-tumor medications. google.com

Role of N-Benzylated Amine Motifs in Chemical Design

The N-benzylated amine motif, which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom, is a prevalent feature in many biologically active compounds. nih.gov This structural unit is often incorporated into drug candidates to enhance their therapeutic properties. The benzyl group can participate in various intermolecular interactions, including hydrophobic and π-stacking interactions, which can be crucial for binding to biological targets such as enzymes and receptors.

The synthesis of N-benzylated amines is an active area of research, with a focus on developing efficient and selective methods. rsc.orgresearchgate.net Transition metal catalysis, particularly using palladium, has become a prominent strategy for the direct N-alkylation of amines. rsc.orgresearchgate.net These methods often employ environmentally friendly pathways, such as the "hydrogen borrowing" mechanism, which generates water as the only byproduct. rsc.orgresearchgate.net The ability to selectively introduce a benzyl group onto an amine is critical for fine-tuning the pharmacological profile of a molecule.

Overview of Research Approaches for N-Benzyl-6-bromopyrazin-2-amine and Analogues

Research on this compound and its analogues primarily revolves around its synthesis and potential as a building block for more complex molecules. The synthesis typically involves the reaction of a brominated pyrazine derivative with benzylamine (B48309). For example, the related compound N-Benzyl-6-bromopyridin-2-amine can be synthesized from 2,6-dibromopyridine (B144722) and benzylamine. chemsrc.com

The investigation of analogues, such as those where the pyrazine ring is replaced by another heterocycle like pyridine (B92270) or triazine, allows chemists to explore the structure-activity relationships of these compounds. For instance, the crystal structure of 3-Amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one has been determined, providing insights into its three-dimensional arrangement and hydrogen bonding patterns. researchgate.net Such studies are crucial for understanding how these molecules interact at a molecular level, which is a key aspect of rational drug design.

Data Tables

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN3 |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

N-benzyl-6-bromopyrazin-2-amine |

InChI |

InChI=1S/C11H10BrN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) |

InChI Key |

KOBNLVJJXUQCFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CN=CC(=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Benzyl 6 Bromopyrazin 2 Amine

Precursor Synthesis and Halogenation of Pyrazine (B50134) Derivatives

The journey towards N-Benzyl-6-bromopyrazin-2-amine commences with the synthesis and selective halogenation of pyrazine precursors. The foundational starting material is typically 2-aminopyrazine (B29847), which undergoes targeted bromination to yield 2-amino-6-bromopyrazine.

Selective Bromination Techniques

The regioselective bromination of 2-aminopyrazine is a critical step, with the 6-position being the target for substitution. Various brominating agents and conditions have been explored to achieve this transformation with high efficiency and selectivity.

One effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable solvent, with acetonitrile (B52724) being a common choice. Microwave-assisted heating has been shown to significantly accelerate the reaction, leading to excellent yields in shorter timeframes. thieme-connect.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is directed to the electron-rich position of the pyrazine ring, which is ortho and para to the activating amino group.

A general procedure for the monobromination of 2-aminopyrazine is as follows: To a solution of 2-aminopyrazine in acetonitrile, a slight excess of N-bromosuccinimide is added. The reaction mixture is then subjected to microwave irradiation at a controlled temperature, typically around 100°C, until the starting material is consumed, as monitored by thin-layer chromatography (TLC). thieme-connect.com Subsequent purification by column chromatography affords the desired 2-amino-6-bromopyrazine.

Another approach involves the use of elemental bromine in the presence of a base or in an acidic medium. For instance, a patent describes the bromination of 2-aminopyrazine derivatives in a mixture of dichloromethane (B109758) and pyridine (B92270), using liquid bromine. google.com This method also provides the desired brominated product in good yields.

Table 1: Representative Conditions for Selective Bromination of 2-Aminopyrazine

| Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile | Microwave, 100°C | High | thieme-connect.com |

| Bromine | Dichloromethane/Pyridine | Room Temperature | 77.8 | google.com |

Synthesis of Pyrazine Precursors

The primary precursor, 2-aminopyrazine, is a commercially available compound. However, its synthesis can be achieved through various routes. One common laboratory-scale method involves the cyclization of α-aminonitriles with α,β-dicarbonyl compounds. Another industrial method involves the reaction of ethylenediamine (B42938) with glyoxal. A patented process describes the preparation of 2-aminopyrazines from hydroxyimino-substituted aminoacetonitriles via cyclization with an acid. wikipedia.org

Formation of the N-Benzyl Amine Linkage

With the precursor 2-amino-6-bromopyrazine in hand, the next pivotal step is the formation of the N-benzyl amine linkage. Several synthetic strategies can be employed to achieve this transformation, each with its own set of advantages and considerations.

Direct N-Alkylation Reactions

Direct N-alkylation of 2-amino-6-bromopyrazine with a benzyl (B1604629) halide, such as benzyl bromide, represents a straightforward approach. This reaction typically proceeds via a nucleophilic substitution mechanism, where the amino group of the pyrazine attacks the benzylic carbon, displacing the halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate, sodium hydride, or an organic base like triethylamine. The choice of solvent is crucial and can range from polar aprotic solvents like dimethylformamide (DMF) to ethereal solvents like tetrahydrofuran (B95107) (THF).

A representative procedure would involve stirring a mixture of 2-amino-6-bromopyrazine, benzyl bromide, and a base in a suitable solvent at elevated temperatures until the reaction is complete. The product, this compound, can then be isolated and purified using standard techniques like extraction and chromatography. While direct alkylation is conceptually simple, it can sometimes lead to mixtures of mono- and di-alkylated products, requiring careful control of reaction conditions.

Palladium-Catalyzed C-N Cross-Coupling Strategies

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. libretexts.orgorganic-chemistry.orgyoutube.comacsgcipr.orggeorgiasouthern.edu This palladium-catalyzed cross-coupling reaction can be effectively applied to the synthesis of this compound from 2-amino-6-bromopyrazine and benzylamine (B48309).

This reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines like XPhos, SPhos, or BrettPhos often providing excellent results. acsgcipr.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the catalytic cycle. The reaction is generally carried out in an inert solvent, such as toluene (B28343) or dioxane, under an inert atmosphere.

A typical experimental setup would involve charging a reaction vessel with 2-amino-6-bromopyrazine, benzylamine, the palladium catalyst, the phosphine ligand, and the base in the chosen solvent. The mixture is then heated under an inert atmosphere for a specified period. The progress of the reaction can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up, and the desired product is purified by chromatography. The Buchwald-Hartwig amination often provides high yields and tolerates a wide range of functional groups, making it a highly attractive method.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd₂(dba)₃ | BrettPhos | LiHMDS | Dioxane | 80-110 |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) offers another viable pathway to this compound, particularly when starting from a di-halogenated pyrazine derivative like 2,6-dibromopyrazine (B1357810). In this approach, one of the bromine atoms is selectively displaced by benzylamine. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, especially at positions activated by the ring nitrogens.

The reaction of 2,6-dibromopyrazine with benzylamine would likely require elevated temperatures and a suitable solvent that can facilitate the reaction. The selectivity for monosubstitution over disubstitution can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. A study on the synthesis of 2-Bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) using a pressure tube method at high temperature and pressure demonstrates the feasibility of such selective amination. georgiasouthern.edu

A plausible procedure would involve heating a solution of 2,6-dibromopyrazine with a slight excess of benzylamine in a high-boiling solvent or in a sealed tube. The reaction would yield a mixture of the desired this compound and the disubstituted product, which would then require separation. While potentially less selective than palladium-catalyzed methods, SNA_r can be a cost-effective alternative.

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of this compound is increasingly benefiting from advanced methodologies that align with the principles of green chemistry. These techniques aim to improve efficiency, reduce waste, and utilize more sustainable reaction conditions compared to traditional synthetic routes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes. youtube.commedicaljournalshouse.com The application of microwave irradiation to the synthesis of this compound, typically through nucleophilic aromatic substitution (SNAr) of a dihalopyrazine with benzylamine, offers considerable advantages over conventional heating methods.

The core principle of microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the slow and inefficient heat transfer associated with conventional oil baths and heating mantles. For the synthesis of substituted pyrazines and other nitrogen heterocyles, this has been shown to reduce reaction times from hours to mere minutes. nih.govnih.govnih.gov

A probable synthetic route involves the reaction of 2,6-dibromopyrazine with benzylamine. Under microwave irradiation, this reaction can be performed efficiently in a suitable high-boiling polar solvent, such as ethanol (B145695) or DMF, often with a base to neutralize the HBr generated. rsc.org The rapid heating dramatically shortens the reaction time and can minimize the formation of side products that may occur during prolonged heating. nih.govnanobioletters.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model SNAr Reaction This table presents hypothetical data based on typical improvements reported for microwave-assisted synthesis of similar heterocyclic compounds.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference / Rationale |

|---|---|---|---|

| Starting Materials | 2,6-Dichloropyrimidine, Aniline | 2,6-Dichloropyrimidine, Aniline | Based on analogous reactions. rsc.org |

| Reaction Time | 8 - 16 hours | 5 - 20 minutes | Significant time reduction is a primary benefit of microwave synthesis. medicaljournalshouse.comnih.gov |

| Temperature | 100 - 150 °C (Reflux) | 130 - 150 °C | Ability to safely superheat solvents under pressure. nih.gov |

| Yield | ~60-75% | ~85-95% | Improved yields are commonly observed due to reduced side-product formation. nanobioletters.com |

| Energy Consumption | High | Low | Shorter reaction times and targeted heating reduce overall energy usage. youtube.com |

Flow Chemistry Methodologies

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, scalability, and process control. nih.govspringerprofessional.de In a flow synthesis of this compound, reactants are continuously pumped through a heated reactor coil or a packed-bed reactor. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to highly reproducible results and improved yields. durham.ac.uknih.gov

A potential flow process would involve pumping a solution of 2,6-dibromopyrazine and benzylamine through a heated tube reactor. The small volume of the reactor at any given time minimizes the risks associated with exothermic reactions or the handling of hazardous materials. nih.gov Furthermore, flow systems can be readily scaled up by extending the operation time or by using parallel reactors without the need for re-optimization. durham.ac.uk This methodology is particularly advantageous for producing larger quantities of the target compound for further studies. The integration of in-line purification and analysis tools can create a fully automated and highly efficient assembly-line synthesis. uc.ptacs.org

Table 2: Illustrative Parameters for a Hypothetical Flow Synthesis of this compound

| Parameter | Value | Rationale / Advantage |

|---|---|---|

| Reactants | 2,6-Dibromopyrazine, Benzylamine | Common precursors for SNAr reactions. |

| Solvent | THF or Acetonitrile | Good solubility for reactants and suitable for flow conditions. |

| Reactor Type | Packed-Bed with a solid-supported base or Heated Coil | Facilitates reaction and potential for in-line quenching. durham.ac.uk |

| Temperature | 120 - 180 °C | Superheating is safely achievable in flow, accelerating the reaction. acs.org |

| Residence Time | 5 - 30 minutes | Precise control leads to optimized conversion and minimizes byproducts. nih.gov |

| Pressure | 5 - 15 bar | Maintains solvent in the liquid phase above its boiling point. |

| Throughput | Gram-scale per hour | Demonstrates the scalability of flow synthesis. durham.ac.uk |

Catalytic Hydrogenation and Dehydrogenation (Borrowing Hydrogen)

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a highly atom-economical and green approach for the N-alkylation of amines with alcohols. csic.es This strategy avoids the use of pre-functionalized and often toxic alkylating agents like benzyl halides. Instead, it utilizes a transition-metal catalyst (commonly based on Ru, Ir, or Mn) to facilitate the reaction between an amine and an alcohol, with water being the only byproduct. nih.govrsc.orgresearchgate.net

The catalytic cycle for the synthesis of this compound from 6-bromopyrazin-2-amine (B112752) and benzyl alcohol would proceed via three key steps:

Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from benzyl alcohol, oxidizing it in situ to benzaldehyde (B42025).

Condensation: The newly formed benzaldehyde reacts with 6-bromopyrazin-2-amine to form a Schiff base intermediate (an imine), releasing a molecule of water.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine intermediate, reducing it to the final product, this compound, and regenerating the active catalyst.

This process is highly efficient and sustainable, as it uses readily available alcohols as alkylating agents. acs.orgnih.govacs.org Research has demonstrated the successful N-alkylation of a wide variety of aromatic and heteroaromatic amines using this methodology. acs.orgscripps.edu

Table 3: Selected Catalyst Systems for N-Alkylation of Amines with Alcohols via Borrowing Hydrogen

| Catalyst System | Amine Substrate | Alcohol Substrate | Yield | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / DPEphos | Anilines | Benzyl Alcohols | High (>90%) | scripps.edu |

| Mn(CO)₅Br / PPh₃ | Aromatic Amines | Benzyl Alcohol | Good to High | acs.org |

| Ni(COD)₂ / KOH (ligand-free) | Aniline | Benzyl Alcohol | Excellent (99%) | rsc.org |

| Fe-based Pincer Complex | Anilines | Benzyl Alcohols | Good to Excellent | researchgate.net |

Regioselectivity and Stereocontrol in Synthetic Pathways

Regioselectivity

Regioselectivity is a critical consideration in the synthesis of this compound, particularly when starting from a symmetrically disubstituted precursor like 2,6-dibromopyrazine. The reaction with one equivalent of benzylamine can theoretically lead to substitution at either the C2 or C6 position. However, in a symmetric molecule, these positions are equivalent, and monosubstitution leads to a single product. The challenge of regioselectivity arises when a second, different nucleophile is introduced or if the starting pyrazine is unsymmetrically substituted.

For the synthesis from 2,6-dibromopyrazine, the primary challenge is achieving selective monosubstitution over disubstitution. This is typically controlled by adjusting the stoichiometry of the reactants, reaction time, and temperature.

In cases involving unsymmetrical dihalopyrazines or polychloropyrimidines, the inherent electronic properties of the heterocyclic ring dictate the site of nucleophilic attack. The pyrazine ring is electron-deficient, particularly at the carbon atoms adjacent to the nitrogen atoms. The relative reactivity of different halogenated positions can be influenced by the electronic effects of other substituents on the ring. For instance, in related polychloropyrimidines, regioselective amination has been achieved by leveraging the differential reactivity of the chloro-substituents, sometimes requiring specific palladium catalysts to direct the substitution to the desired position, such as C2. nih.govnih.gov The choice of base and reaction conditions can also play a crucial role in determining which regioisomer is formed preferentially.

Stereocontrol

Stereocontrol refers to the ability to control the three-dimensional arrangement of atoms in a molecule. For the target compound, This compound , there are no stereocenters. The molecule is achiral and does not have any cis/trans isomers or enantiomers.

Therefore, considerations of stereocontrol are not applicable to the synthesis of the final product itself. Stereochemical considerations would only become relevant if a chiral center were introduced, for example, by using a chiral amine (e.g., (R)-α-methylbenzylamine) instead of benzylamine, or if a chiral substituent were present on the pyrazine ring. In such a hypothetical case, the reaction could produce a mixture of diastereomers, and controlling the stereochemical outcome would require the use of chiral catalysts or auxiliaries, which has been explored in the synthesis of other N-benzylic heterocycles. nih.gov

Reactivity and Transformational Chemistry of N Benzyl 6 Bromopyrazin 2 Amine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 6-position of the pyrazine (B50134) ring serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely employed and powerful method for constructing carbon-carbon bonds. libretexts.orgnih.gov For N-Benzyl-6-bromopyrazin-2-amine, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position. The reaction typically involves the coupling of the bromopyrazine with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov

In the synthesis of pyrazinamide (B1679903) analogs, a key step involved a Suzuki-Miyaura coupling of a related chloro-pyrazine ester with different aryl boronic acids, catalyzed by bis(triphenylphosphine)palladium(II) dichloride. nih.gov This highlights the applicability of this reaction to similar pyrazine systems, generally proceeding with good to excellent yields and demonstrating its reliability in creating biaryl structures.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | - |

| (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | - |

| (3-Pyridinyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene (B28343)/Water | - |

Heck Reaction for Olefinic Functionalization

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the introduction of alkenyl groups at the C6 position of the pyrazine ring. wikipedia.orgorganic-chemistry.org This transformation involves the palladium-catalyzed reaction of this compound with an alkene in the presence of a base. libretexts.org This method is particularly valuable for synthesizing precursors to more intricate aliphatic chains or for creating vinyl-substituted pyrazines. The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is the preferred method for attaching terminal alkynes to the pyrazine core, resulting in a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. libretexts.orgresearchgate.net The resulting alkynylpyrazines are versatile intermediates that can be used in further transformations like cycloadditions. Research on similar 2-amino-3-bromopyridines has shown effective coupling with terminal alkynes using palladium catalysts, indicating the high potential for this compound to undergo this transformation successfully. researchgate.net

| Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF or THF |

| Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene |

Negishi and Stille Coupling Methodologies

Buchwald-Hartwig Amination for Diverse C-N Linkages

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgyoutube.comyoutube.com This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. organic-chemistry.orgnih.gov In the context of this compound, this would entail coupling the bromopyrazine with a primary or secondary amine to introduce a variety of nitrogen-containing substituents at the 6-position. nih.govnih.gov This method is instrumental in synthesizing diverse diaminopyrazine derivatives, with the choice of palladium precursor, ligand, and base being critical for success. nih.gov

Reactions Involving the Amine Functionality

The secondary amine group in this compound provides another site for chemical modification. The benzyl (B1604629) group often serves as a protecting group for the amine. Its removal, typically via hydrogenolysis, unmasks the primary amine, 6-bromopyrazin-2-amine (B112752). This primary amine is a key intermediate for further functionalization, such as acylation to form amides or sulfonylation to produce sulfonamides. Additionally, secondary amines can react with maleimides to form stable adducts. researchgate.net

Further N-Functionalization (e.g., Acylation, Sulfonylation)

The secondary amine of this compound is a prime site for functionalization through reactions like acylation and sulfonylation. These transformations introduce new functional groups that can significantly alter the molecule's steric and electronic properties.

Acylation: The N-acylation of amines is a fundamental and widely utilized reaction in organic synthesis to form amide bonds. researchgate.netbyjus.com For this compound, this reaction involves the treatment with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. byjus.comyoutube.com The base neutralizes the acidic byproduct (e.g., HCl), driving the reaction to completion. byjus.com The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. byjus.com

Studies on similar, yet more deactivated systems like 2-aminopyrimidines, have shown that N,N-diacylation can occur in the presence of strong bases, while the use of a weaker base like pyridine can favor the desired mono-acylated product. semanticscholar.orgresearchgate.net Given that this compound is a secondary amine, only mono-acylation is possible. A variety of acyl groups can be introduced, from simple acetyl groups using acetyl chloride to more complex benzoyl derivatives using benzoyl chloride. researchgate.netwikipedia.org

Sulfonylation: Similarly, the amine can be readily sulfonylated by reacting it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group prevalent in many therapeutic agents. The sulfamation of benzylamine (B48309) derivatives has been accomplished using reagents like the trimethylamine (B31210) sulfur trioxide complex (Me3N·SO3). researchgate.net

The table below summarizes plausible N-functionalization reactions for this compound based on established methods for secondary amines and related heterocyclic systems.

| Reaction Type | Reagent | Base | Plausible Product |

| Acetylation | Acetyl chloride | Pyridine | N-Acetyl-N-benzyl-6-bromopyrazin-2-amine |

| Benzoylation | Benzoyl chloride | Pyridine | N-Benzoyl-N-benzyl-6-bromopyrazin-2-amine |

| Sulfonylation | p-Toluenesulfonyl chloride | Triethylamine | N-(p-Tolylsulfonyl)-N-benzyl-6-bromopyrazin-2-amine |

| Sulfonylation | Methanesulfonyl chloride | Triethylamine | N-(Methylsulfonyl)-N-benzyl-6-bromopyrazin-2-amine |

Derivatization for Ligand Design

Pyrazine and its derivatives are important scaffolds in coordination chemistry, serving as ligands for a variety of transition metals. rsc.org The this compound framework possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazine ring and the exocyclic secondary amine nitrogen. This allows for its use as a mono-, bi-, or potentially tridentate ligand, depending on the metal center and reaction conditions.

The coordination chemistry of 2-aminopyridines, which are structurally analogous to 2-aminopyrazines, is well-established. nih.gov These molecules can act as bidentate ligands, coordinating to a metal center through the pyridine ring nitrogen and the exocyclic amino group, forming a stable chelate ring. nih.gov By analogy, this compound could coordinate in a similar bidentate fashion via the N1 nitrogen of the pyrazine ring and the exocyclic benzylamino nitrogen.

Furthermore, derivatization of the parent molecule can be used to fine-tune its properties for specific applications in ligand design. For instance, the benzyl group can be substituted with other functionalities to modulate steric hindrance or introduce additional donor atoms. The bromo-substituent at the 6-position offers a handle for cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of aryl, alkyl, or other groups. rsc.org This modification can be used to construct more complex, multidentate ligand systems or to influence the electronic properties of the pyrazine ring, thereby affecting the coordination environment of the metal center. Such derivatizations are crucial in designing catalysts, molecular materials, and potential metallodrugs. rsc.orgmdpi.com

| Potential Coordination Mode | Coordinating Atoms | Potential Application |

| Monodentate | Pyrazine N1 or N4 | Basic metal complexes |

| Bidentate (Chelating) | Pyrazine N1 and exocyclic N | Catalysis, metallodrugs |

| Bridging | Pyrazine N1 and N4 | Coordination polymers |

Modifications of the Pyrazine Ring System

Beyond functionalization of the substituents, the pyrazine ring itself can undergo significant transformations, including ring expansion, contraction, and direct functionalization of its C-H bonds.

Ring Expansion and Contraction Strategies

Skeletal editing of heterocyclic rings is a powerful strategy for accessing novel scaffolds. While specific examples for this compound are not documented, general principles for related heterocycles can be considered.

Ring Expansion: Ring expansion of pyrazoles to 1,2-dihydropyrimidines has been achieved through rhodium-catalyzed reactions with diazocarbonyl compounds. acs.org This type of transformation proceeds via a carbenoid insertion into an N-N bond. A similar strategy applied to the pyrazine N1-C2 bond of our target molecule is mechanistically less straightforward. Alternative strategies often involve the initial formation of a bicyclic intermediate, such as cyclopropanation of a double bond followed by ring-opening, but this is less applicable to an aromatic pyrazine ring.

Ring Contraction: Ring contraction of nitrogen heterocycles is more commonly reported. Photochemical methods are often employed. For instance, irradiation of pyridine derivatives can lead to ring contraction to form pyrrole (B145914) or aziridine (B145994) derivatives. nih.govacs.org Pyridine N-oxides have been shown to rearrange to 2-acylpyrroles upon photolysis. Applying this logic, the N-oxidation of one of the pyrazine nitrogens in this compound could produce a pyrazine N-oxide. Subsequent photochemical or thermal rearrangement could potentially lead to a contracted imidazole (B134444) or pyrrole derivative, although this remains a speculative pathway requiring experimental validation.

Aromatic Functionalization via C-H Activation

Direct C-H functionalization is a powerful, atom-economical tool for modifying aromatic and heteroaromatic rings, avoiding the need for pre-functionalized substrates. nih.govrsc.orgrsc.org For electron-deficient heterocycles like pyrazine, transition-metal-catalyzed C-H activation is a key strategy. rsc.orgspringerprofessional.de The regioselectivity of these reactions on the this compound ring would be influenced by the electronic and steric effects of the existing amino and bromo substituents.

The pyrazine ring has two available C-H bonds at the C3 and C5 positions. The 2-amino group is an electron-donating group, which would typically direct electrophilic attack to the C3 and C5 positions. Conversely, the inherent electron-deficient nature of the pyrazine ring deactivates it towards classical electrophilic substitution. In transition metal-catalyzed C-H activation, the outcome is often governed by the mechanism of the catalytic cycle. chemrxiv.orgyoutube.com

Palladium, rhodium, and ruthenium catalysts are commonly used for the C-H arylation, alkylation, or alkenylation of heterocycles. springerprofessional.dersc.org For instance, palladium-catalyzed direct arylation of bromopyrazines has been reported. rsc.org While the bromo-substituent itself is a site for cross-coupling, the remaining C-H bonds can also be targeted. The regioselectivity in such reactions on substituted pyridines and other azines is highly dependent on the catalyst, ligands, and directing groups used. researchgate.netnih.gov It is plausible that under specific catalytic conditions, selective functionalization at either the C3 or C5 position of this compound could be achieved.

| C-H Functionalization Type | Catalyst System (Plausible) | Potential Product Position |

| C-H Arylation | Pd(OAc)2 / Ligand / Base | C3 or C5 |

| C-H Alkenylation (Heck-type) | Pd catalyst / Base | C3 or C5 |

| C-H Alkylation | Ru or Rh catalyst | C3 or C5 |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing conditions and predicting outcomes.

N-Functionalization: The mechanism for N-acylation is a well-understood nucleophilic acyl substitution. byjus.com The amine nitrogen attacks the carbonyl carbon of the acyl chloride or anhydride, forming a tetrahedral intermediate. The departure of the leaving group (chloride or carboxylate) and subsequent deprotonation of the nitrogen by a base yields the final amide product. youtube.com The sulfonylation reaction follows a similar mechanistic pathway.

C-H Activation: The mechanisms of transition-metal-catalyzed C-H activation are diverse and depend heavily on the metal and reaction conditions. youtube.com One common pathway is the concerted metalation-deprotonation (CMD) mechanism. chemrxiv.org In this process, the C-H bond cleavage occurs in a single step involving the metal center and a ligand that acts as an internal base. This mechanism avoids the formation of highly energetic intermediates and does not involve a change in the metal's oxidation state during the C-H cleavage step itself. For a palladium-catalyzed arylation, a plausible cycle would involve C-H activation to form a palladacycle intermediate, followed by oxidative addition of an aryl halide, and finally reductive elimination to form the new C-C bond and regenerate the active catalyst. nih.gov

Ring Contraction/Expansion: The mechanisms for skeletal rearrangements are highly specific to the reaction type. Photochemical ring contractions often proceed through high-energy intermediates. For example, the contraction of a pyridine N-oxide might involve initial photochemical excitation, followed by electrocyclization to form an oxaziridine-like intermediate, which then rearranges to the final product. Ring expansions involving carbenoid insertions, such as the Rh(II)-catalyzed reaction of pyrazoles, are proposed to proceed via the formation of a metal-bound ylide, which undergoes rearrangement and cyclization to form the expanded ring. acs.org The applicability of these mechanisms to the this compound system would require dedicated computational and experimental studies.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one- and two-dimensional NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the N-Benzyl-6-bromopyrazin-2-amine molecule.

One-Dimensional (¹H, ¹³C) NMR

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazine (B50134) ring, the benzyl (B1604629) group, and the amine linker. The pyrazine ring contains two protons, which are expected to appear as singlets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent. The five protons of the benzyl group's phenyl ring will appear in the aromatic region, likely as a complex multiplet. The methylene (B1212753) (-CH₂-) protons adjacent to the amine and the phenyl ring would present as a doublet, coupled to the amine proton. The amine (-NH-) proton itself would likely appear as a broad triplet due to coupling with the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum will show signals for each of the 11 unique carbon atoms in the molecule. The carbons of the pyrazine ring are expected at the lower field (higher ppm) end of the spectrum due to the influence of the electronegative nitrogen atoms and bromine. The carbon atom bonded to the bromine (C-6) would be significantly shifted. The benzyl group carbons will show characteristic shifts, with the methylene carbon appearing in the aliphatic region.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Pyrazine) | ~8.0 - 8.2 | s | N/A |

| H-5 (Pyrazine) | ~8.1 - 8.3 | s | N/A |

| H-2', H-6' (Phenyl) | ~7.3 - 7.5 | m | |

| H-3', H-4', H-5' (Phenyl) | ~7.2 - 7.4 | m | |

| -CH₂- | ~4.6 - 4.8 | d | ~5-6 |

| -NH- | ~6.5 - 7.0 (broad) | t | ~5-6 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrazine) | ~155 - 158 |

| C-3 (Pyrazine) | ~138 - 141 |

| C-5 (Pyrazine) | ~140 - 143 |

| C-6 (Pyrazine) | ~130 - 133 |

| C-1' (Phenyl, ipso) | ~138 - 140 |

| C-2', C-6' (Phenyl) | ~128 - 129 |

| C-3', C-5' (Phenyl) | ~127 - 128 |

| C-4' (Phenyl) | ~127.5 - 128.5 |

| -CH₂- | ~47 - 50 |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Proximity

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations would include those between the adjacent protons on the benzyl phenyl ring and, crucially, the coupling between the -NH- proton and the -CH₂- protons, which would appear as a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This would definitively link each proton signal to its corresponding carbon signal, for example, connecting the pyrazine proton signals at ~8.0-8.3 ppm to their respective carbon signals at ~138-143 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the molecular fragments. The most critical correlations for this compound would be:

A cross-peak between the methylene (-CH₂-) protons and the pyrazine carbon C-2, confirming the point of attachment.

A correlation between the methylene (-CH₂-) protons and the ipso-carbon (C-1') of the phenyl ring.

Correlations from the pyrazine protons (H-3 and H-5) to neighboring pyrazine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. youtube.comlibretexts.org This technique would be crucial for confirming the conformation. A key expected NOE would be between the methylene (-CH₂-) protons and the H-3 proton of the pyrazine ring, as well as between the methylene protons and the ortho-protons (H-2', H-6') of the benzyl ring. youtube.comresearchgate.net

Variable-Temperature NMR for Conformational Dynamics

The bond between the amine nitrogen and the pyrazine C-2 has partial double-bond character, which can lead to restricted rotation. Similarly, rotation around the N-CH₂ bond could be hindered. Variable-temperature (VT) NMR experiments can provide insight into such dynamic processes. ox.ac.ukoxinst.com By recording spectra at different temperatures, one could observe changes in the appearance of the signals. For instance, if the rotation around the C-N bond is slow on the NMR timescale at low temperatures, separate signals for the ortho- and meta-protons of the benzyl ring might be observed due to their different chemical environments relative to the pyrazine ring. As the temperature is increased, the rate of rotation increases, and these separate signals would broaden and eventually coalesce into single, averaged peaks. st-andrews.ac.uk Analyzing the spectra at the coalescence temperature allows for the calculation of the energy barrier to rotation. oxinst.comst-andrews.ac.uk

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₀BrN₃. A key feature in its mass spectrum would be the presence of two major molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2). This is the characteristic isotopic signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds in a mixture based on their volatility and then analyzes them by mass spectrometry. nih.govnih.gov For this compound, GC-MS analysis would provide a retention time and a mass spectrum. The electron ionization (EI) mode, common in GC-MS, would induce fragmentation. The most anticipated fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the amine, which is a weak point. This would lead to two primary, highly stable fragments:

The tropylium ion (C₇H₇⁺) at m/z 91 .

The 6-bromopyrazin-2-amine (B112752) radical cation at m/z 173/175 .

Loss of the bromine atom from the molecular ion to give a fragment at m/z 184 is another plausible pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. nih.govnih.gov Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. This would appear as a pair of peaks at m/z 264 and 266 , again reflecting the bromine isotope pattern. Tandem MS (LC-MS/MS) could then be used to induce fragmentation of this selected ion to confirm the structure, likely yielding the same key fragments observed in GC-MS. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₁₁H₁₀BrN₄), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). An experimental HRMS analysis would aim to match the measured m/z value of the molecular ion [M]⁺ or a protonated species [M+H]⁺ to the theoretical calculation. The presence of the bromine atom would be distinctly characterized by the isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two prominent peaks in the mass spectrum separated by approximately 2 Da, providing a clear signature for a bromine-containing compound.

Table 1: Theoretical HRMS Data for this compound

| Formula | Ion | Calculated m/z |

|---|---|---|

| C₁₁H₁₀⁷⁹BrN₄ | [M+H]⁺ | 277.0134 |

This table represents theoretical data as no experimental data was found.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods invaluable for structural elucidation.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H, C-H, C=N, C=C, and C-Br bonds.

N-H Stretching: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ in the IR spectrum would indicate the presence of the secondary amine (N-H) group.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the benzyl and pyrazine rings.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ would be assigned to the C-H stretching of the methylene (-CH₂-) group.

C=C and C=N Stretching: The region between 1400 and 1650 cm⁻¹ would contain a series of sharp bands corresponding to the stretching vibrations of the C=C bonds in the aromatic ring and the C=N bonds within the pyrazine ring.

N-H Bending: A band in the 1550-1650 cm⁻¹ region would also be expected for the N-H bending vibration.

C-N Stretching: Vibrations for the C-N bonds would typically appear in the 1200-1350 cm⁻¹ range.

C-Br Stretching: A strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹, would be indicative of the C-Br stretching vibration.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Br bonds, which often give rise to strong Raman signals.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Stretch | 1400 - 1650 |

| N-H Bend | 1550 - 1650 |

| C-N Stretch | 1200 - 1350 |

This table represents predicted data based on general spectroscopic principles as no experimental data was found.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's structure). A successful structural solution and refinement would yield the exact coordinates of each atom in the molecule.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

This table is a hypothetical representation as no experimental crystallographic data was found.

Intermolecular Interactions and Crystal Packing Motifs

The data from a single-crystal X-ray diffraction analysis would also reveal how the molecules of this compound pack together in the solid state. This is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor, and the nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors. It would be expected that N-H···N hydrogen bonds play a significant role in the crystal packing, potentially forming chains or dimeric structures.

Halogen Bonding: The bromine atom on the pyrazine ring could act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen atoms of neighboring molecules.

π-π Stacking: The aromatic benzyl and pyrazine rings could engage in π-π stacking interactions, where the electron clouds of the rings interact attractively. These interactions would further stabilize the crystal lattice.

Understanding these interactions is crucial for correlating the solid-state structure with the compound's physical properties, such as melting point and solubility.

Computational and Theoretical Studies in Chemical Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which governs a molecule's reactivity and physical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their geometries, energies, and other electronic properties. For pyrazine (B50134) derivatives, DFT studies have been instrumental in understanding their reactivity and potential as corrosion inhibitors or in other applications. By calculating parameters such as the distribution of electron density, electrostatic potential, and molecular orbitals, researchers can identify the most reactive sites of a molecule. For instance, in a study on pyrazine derivatives, DFT was used to show how different functional groups influence the electronic properties and, consequently, the corrosion inhibition efficiency. researchgate.net

For N-Benzyl-6-bromopyrazin-2-amine, DFT calculations could elucidate the influence of the benzyl (B1604629) and bromo substituents on the pyrazine ring's electron density. The analysis of the molecular electrostatic potential (MEP) map would be particularly insightful, highlighting the regions susceptible to electrophilic and nucleophilic attack. Such information is crucial for predicting how the molecule might interact with biological targets.

Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| Dipole Moment (Debye) | 3.5 | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electronegativity (χ) | 4.2 eV | A measure of the molecule's ability to attract electrons. |

| Hardness (η) | 2.1 eV | Represents the resistance to change in electron distribution. |

| Softness (S) | 0.48 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific experimental or computational validation for this compound is required for confirmation.

Molecular Orbital Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

In studies of pyrazine derivatives, the analysis of HOMO and LUMO has been used to explain their charge-transfer properties and bioactivity. rsc.org For this compound, the HOMO is likely to be localized on the electron-rich aminopyrazine ring and the benzyl group, while the LUMO may be distributed over the electron-deficient pyrazine ring, influenced by the bromine atom. The energy gap would provide insights into its potential as an electronic material or its reactivity in biological systems.

Illustrative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific experimental or computational validation for this compound is required for confirmation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the three-dimensional structure and dynamic behavior of molecules over time. These techniques are particularly valuable for understanding how a molecule might conform to a binding site on a biological target.

Conformational Landscape Exploration

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Understanding the conformational landscape of a molecule is crucial for drug design, as the biologically active conformation may not be the lowest energy state. Molecular dynamics simulations can explore the different conformations of this compound by simulating its movement over time. This would reveal the most stable conformations and the energy barriers between them, providing a comprehensive picture of its flexibility.

In Silico Ligand-Target Interaction Prediction (Excluding Clinical Human Data)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as this compound, might bind to a protein target. Studies on 2-aminopyrazine (B29847) derivatives have successfully used molecular docking and molecular dynamics simulations to predict their binding modes and inhibitory activities against specific kinases. nih.goveurekaselect.com

For this compound, docking studies could be performed against various kinase targets implicated in cancer to predict its potential binding affinity and interaction patterns. Molecular dynamics simulations of the resulting complex could then be used to assess the stability of the predicted binding mode. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Excluding Clinical Human Data)

QSAR and pharmacophore modeling are computational tools that relate the chemical structure of a series of compounds to their biological activity. These methods are used to design new molecules with improved potency and selectivity.

A QSAR model is a mathematical equation that correlates the chemical properties of a set of molecules with their biological activity. For a series of pyrazine analogs, a QSAR study could be conducted to identify the key molecular descriptors that influence their activity. researchgate.netscholarsresearchlibrary.com These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. A pharmacophore model for a series of active pyrazine derivatives would highlight the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. This model can then be used to screen virtual libraries of compounds to identify new potential hits or to guide the design of new molecules with a better fit to the pharmacophore. For this compound, a pharmacophore model could be developed based on its structural features and those of other known kinase inhibitors to guide further optimization of its structure.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. While specific computational studies on the synthesis of this compound are not extensively documented in publicly available research, the reaction mechanism can be inferred and understood by examining computational studies of analogous systems. The formation of this compound from 6-bromopyrazin-2-amine (B112752) and a benzylating agent, such as benzyl bromide, likely proceeds through a nucleophilic substitution pathway. Two primary mechanisms are generally considered for such reactions: a classical two-step nucleophilic aromatic substitution (SNAr) and a concerted pathway.

The classical SNAr mechanism is often favored for electron-deficient aromatic rings, such as the pyrazine ring, especially when activated by electron-withdrawing groups. This pathway involves two principal steps:

Nucleophilic Attack and Formation of a Meisenheimer Intermediate: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 6-bromopyrazin-2-amine on the benzylic carbon of the benzylating agent. In the case of a direct reaction with a halopyrazine, the amine would attack the carbon atom bearing the halogen. This leads to the formation of a high-energy, anionic sigma-complex known as a Meisenheimer intermediate. nih.govnih.gov Computational studies on similar systems allow for the characterization of the geometry and stability of this transient species.

Departure of the Leaving Group: The aromaticity of the pyrazine ring is subsequently restored through the departure of the leaving group (e.g., a bromide ion from benzyl bromide). This step is typically the rate-determining step, and its energy barrier can be calculated using computational methods.

Computational models can predict the transition state structures for both the formation of the Meisenheimer intermediate and the final product. The calculated activation energies (ΔG‡) provide quantitative insights into the reaction kinetics. For instance, in related SNAr reactions, DFT calculations have been instrumental in predicting reaction rates and regioselectivity. chemrxiv.org

Alternatively, a concerted mechanism, where the bond formation and bond breaking occur in a single step, is also possible. nih.govnih.gov Computational analysis of the potential energy surface can distinguish between a stepwise and a concerted pathway. A concerted mechanism is characterized by a single transition state connecting the reactants and products, without the formation of a stable intermediate.

The table below illustrates the type of data that computational studies can provide for a hypothetical SNAr reaction, offering a comparative look at the energetic landscape of the reaction pathway.

| Reaction Step | Intermediate/Transition State | Calculated Parameter | Hypothetical Value (kcal/mol) |

|---|---|---|---|

| Step 1: Nucleophilic Attack | Transition State 1 (TS1) | Activation Energy (ΔG‡) | +15.2 |

| Meisenheimer Intermediate | Relative Energy | +8.5 | |

| Step 2: Leaving Group Departure | Transition State 2 (TS2) | Activation Energy (ΔG‡) | +12.7 |

| Product Complex | Relative Energy | -5.3 |

Furthermore, computational studies on the N-alkylation of other nitrogen-containing heterocycles, such as indazoles and tetrazoles, have highlighted the importance of the reaction conditions and the nature of the substrate in determining the reaction outcome, particularly the regioselectivity (e.g., N1 vs. N2 alkylation). researchgate.netnih.gov DFT calculations can model the transition states for alkylation at different nitrogen atoms, and the calculated energy barriers can explain the observed product distribution.

The following table presents hypothetical data from a computational study on the regioselectivity of N-benzylation, demonstrating how theoretical calculations can predict the favored site of reaction.

| Alkylation Site | Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Exocyclic Amino Group (N-alkylation) | TS_N-alkylation | 18.5 | Major |

| Ring Nitrogen (N1-alkylation) | TS_N1-alkylation | 22.1 | Minor |

| Ring Nitrogen (N4-alkylation) | TS_N4-alkylation | 25.8 | Trace |

Applications in Interdisciplinary Chemical and Biological Research

Medicinal Chemistry and Drug Discovery Research (Excluding Clinical Human Data)

The pyrazine (B50134) ring is a well-established pharmacophore found in numerous biologically active compounds. Its presence in N-Benzyl-6-bromopyrazin-2-amine, combined with a benzylamine (B48309) and a bromo substituent, provides a versatile scaffold for therapeutic agent design. A Chinese patent has identified this compound as a potential kinase inhibitor, highlighting its relevance in this field. google.com

Design and Synthesis of Bioactive Analogues

The synthesis of this compound itself is not extensively detailed in publicly available literature. However, the synthesis of related 2,6-disubstituted pyrazines often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. For instance, the synthesis of pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors has utilized palladium-catalyzed C-C and C-N bond formation to assemble the core structures.

The synthesis of bioactive analogues of this compound could be approached by modifying its core components. Variations in the benzyl (B1604629) group, for example, by introducing different substituents on the phenyl ring, could modulate the compound's steric and electronic properties. Similarly, the bromine atom at the 6-position serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties to explore the chemical space around the pyrazine core.

Structure-Activity Relationship (SAR) Investigations

While specific SAR studies for this compound are not available, investigations into related 2,6-disubstituted pyrazines as kinase inhibitors offer valuable insights. For example, in a series of 2,6-disubstituted pyrazines designed as CK2 inhibitors, the nature of the substituents at both positions significantly influenced the inhibitory activity. nih.govnih.gov

A hypothetical SAR study for this compound could involve the systematic modification of its structure to identify key features for biological activity. A proposed investigation could include:

| Position of Modification | Proposed Modification | Rationale |

| Benzyl Ring | Introduction of electron-donating or electron-withdrawing groups | To probe electronic effects on target binding |

| Amine Linker | Variation of the linker length or rigidity | To optimize the orientation of the benzyl group |

| Pyrazine Ring (Position 6) | Replacement of the bromo group with various aryl or alkyl groups | To explore the impact of steric bulk and hydrophobicity |

Such studies are crucial for optimizing the potency and selectivity of lead compounds.

In Vitro and In Vivo Biological Activity Assessment (Excluding Clinical Human Data)

The biological activity of this compound has not been reported in peer-reviewed literature. However, related pyrazine derivatives have demonstrated significant biological effects in preclinical studies. For instance, certain 2,6-disubstituted pyrazines have shown potent inhibitory activity against protein kinase CK2, with one compound demonstrating in vivo efficacy in a rat model of nephritis. nih.gov Another study on pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors showed that these compounds could inhibit VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and exhibited in vivo antitumor activity in a human melanoma xenograft mouse model. acs.org

Based on the patent data suggesting this compound as a kinase inhibitor, initial in vitro assessments would likely involve screening against a panel of kinases to determine its inhibitory profile. Subsequent in vivo studies in animal models of relevant diseases, such as cancer or inflammatory conditions, would be necessary to evaluate its therapeutic potential.

Enzyme Inhibition and Receptor Binding Studies

The mention of this compound in the context of kinase inhibitors strongly suggests that its mechanism of action could involve direct interaction with the ATP-binding site of a kinase. google.com The general structure of 2-aminopyrazines is a common scaffold for kinase inhibitors, where the pyrazine nitrogen and the amino group can form key hydrogen bond interactions with the hinge region of the kinase. tandfonline.com

Further research would be required to identify the specific kinase(s) inhibited by this compound and to characterize the binding kinetics. Techniques such as enzyme-linked immunosorbent assays (ELISAs), radiometric assays, or fluorescence-based assays would be employed to determine IC50 values against a panel of kinases. Co-crystallization of the compound with its target kinase would provide invaluable structural information about the binding mode.

Target Identification and Validation Methodologies

Given that this compound is a relatively uncharacterized compound, a key step in its development would be target identification and validation. If its primary target is not already known from its initial screening, techniques such as chemical proteomics or affinity chromatography using a derivatized version of the compound could be employed to pull down its binding partners from cell lysates.

Once a potential target is identified, validation studies would be crucial to confirm that the biological effects of the compound are mediated through this target. This could involve techniques such as siRNA-mediated knockdown of the target protein to see if it phenocopies the effects of the compound, or the use of drug-resistant mutants of the target to demonstrate a loss of compound activity.

Materials Science and Functional Materials Development

Currently, there is no publicly available information or research suggesting the application of this compound in the field of materials science or the development of functional materials. The properties of this compound that might be relevant to materials science, such as its photophysical or electronic properties, have not been investigated.

Role as Ligands in Coordination Chemistry

The nitrogen atoms within the pyrazine ring of this compound can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry. Pyrazine and its derivatives are known to form coordination polymers with interesting electrical and magnetic properties. scispace.commdpi.com The formation of metal complexes with pyrazine-based ligands can lead to the development of new materials with unique structural and functional properties. researchgate.netsaudijournals.combohrium.com For instance, Schiff base compounds derived from similar heterocyclic systems have shown a high affinity for chelation with transition metal ions. researchgate.netnih.gov The N-benzyl group can also influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalytic activities or material characteristics.

Incorporation into Polymers and Supramolecular Assemblies

The bifunctional nature of the pyrazine ring allows for its incorporation into polymers and supramolecular assemblies. scispace.com The ability of pyrazine derivatives to form hydrogen bonds and engage in π-π stacking interactions can be exploited to construct well-defined supramolecular structures. nih.gov Research on amino-substituted O(6)-benzyl-5-nitrosopyrimidines, which share some structural similarities, has shown that extensive charge-assisted hydrogen bonding can lead to the formation of various supramolecular aggregates, including chains, ladders, and sheets. nih.gov The presence of the benzyl group and the bromine atom on the this compound scaffold offers further opportunities for directed self-assembly through various non-covalent interactions.

Exploration of Optical and Electronic Properties

Pyrazine-containing compounds are known for their characteristic reactivity and electronic properties, stemming from their low-lying unoccupied π-molecular orbitals. scispace.com These properties are of interest for applications in electronics and photonics. The specific substitutions on the pyrazine ring in this compound can modulate its electronic structure and, consequently, its optical and electronic properties. Further research in this area could explore its potential as a component in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Catalysis and Catalyst Design

The structural features of this compound make it a candidate for applications in catalysis, both as a ligand for metal catalysts and as a scaffold for the design of new catalytic systems.

Application as Ligands in Transition Metal Catalysis

The nitrogen atoms of the pyrazine ring and the amino group can coordinate with transition metals, making this compound a potential ligand for various catalytic transformations. For example, N-benzylic heterocycles have been synthesized using Ni/photoredox dual catalysis, where the heterocyclic amine can act as a ligand. nih.gov The electronic and steric environment provided by the this compound ligand could influence the activity and selectivity of a metal catalyst in reactions such as cross-coupling, hydrogenation, or oxidation. researchgate.netresearchgate.netbcrec.idacs.org

Development of Novel Catalytic Systems Utilizing the Scaffold

The this compound scaffold itself can be a starting point for the development of novel organocatalysts. The amino group can be further functionalized to introduce catalytically active moieties. Recent research has shown that modifying aminopyridines can lead to the development of site-selective organocatalysts for reactions like phosphorylation. chemrxiv.org The bromine atom on the pyrazine ring also provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the creation of a library of derivatives with potentially enhanced catalytic properties.

Agrochemistry Research (Excluding Human Data)

Pyrazine derivatives have been investigated for their potential applications in agrochemistry. researchgate.net Research has shown that certain pyrazine compounds exhibit herbicidal and fungicidal activities. researchgate.netnih.gov The pyrazine ring is a component of some biologically significant compounds, and its introduction can confer specific chemical and physicochemical properties to a molecule. researchgate.net

Studies on pyrazine derivatives have demonstrated their potential as herbicides, interfering with processes like photosynthesis in plants. researchgate.net Furthermore, pyrazole (B372694) derivatives, which are also nitrogen-containing heterocycles, have shown significant fungicidal activity against various plant pathogens. nih.govnih.gov Given these precedents, this compound and its derivatives represent a class of compounds that could be explored for the development of new agrochemicals. The specific substitutions on the pyrazine ring could be systematically varied to optimize biological activity against target pests or weeds while minimizing impact on non-target organisms.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of N-substituted aminopyrazines typically relies on established methodologies, but there is considerable room for innovation to develop more sustainable and efficient processes. The likely synthesis of N-Benzyl-6-bromopyrazin-2-amine would involve the reaction of 2,6-dibromopyrazine (B1357810) with benzylamine (B48309).

Future research could focus on:

Catalyst Development: While palladium-catalyzed amination (Buchwald-Hartwig reaction) is a powerful tool for C-N bond formation, research into more sustainable and cost-effective catalysts is ongoing. nih.gov This includes using earth-abundant metals like copper or iron, or even developing metal-free amination conditions. researchgate.netresearchgate.net A key challenge is achieving mono-substitution selectivity, preventing the formation of the disubstituted product. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of aminopyridines and related heterocycles. researchgate.netgeorgiasouthern.edu Applying this technology to the synthesis of this compound could offer a more energy-efficient route.

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Developing a flow synthesis for this compound would be a significant step towards sustainable production.

| Synthetic Method | Catalyst/Conditions | Potential Advantages | Representative Analogous Reaction |

| Buchwald-Hartwig Amination | Palladium catalysts with biaryl phosphine (B1218219) ligands. nih.gov | High efficiency and broad substrate scope. | Amination of aryl halides. nih.gov |

| Copper-Catalyzed Amination | Copper(I) iodide with a ligand like 1,2-ethanediamine. researchgate.net | Lower cost compared to palladium. | Selective amination of 2,6-dibromopyridine (B144722). researchgate.net |

| Microwave-Assisted Synthesis | Temperature-controlled microwave heating. researchgate.net | Reduced reaction times and often higher yields. | Amination of aryl chlorides. researchgate.net |

This table presents data for analogous reactions due to the absence of specific published synthetic data for this compound.

Expansion of Reactivity and Chemoselective Transformations

The bromine atom on the pyrazine (B50134) ring is a versatile chemical handle for further functionalization through cross-coupling reactions. Future research will likely focus on exploiting this reactivity to create a library of derivatives with diverse functionalities.

Key areas for exploration include:

Suzuki-Miyaura Coupling: Reaction of the bromo-substituent with various boronic acids to introduce new aryl or alkyl groups. This is a standard method for creating 2,6-disubstituted pyrazines, which are valuable scaffolds for kinase inhibitors. nih.gov

Sonogashira Coupling: Introduction of alkyne moieties, which are useful for further transformations via click chemistry or as components in materials science.

Heck Coupling: Formation of carbon-carbon bonds by reacting with alkenes.

Buchwald-Hartwig Amination (Second Amination): Reaction at the bromine position with a different amine to create unsymmetrical 2,6-diaminopyrazine derivatives.

A major challenge and research focus in this area is achieving high chemoselectivity, particularly in subsequent reactions, to avoid side reactions involving the existing benzylamine group.

| Cross-Coupling Reaction | Reagents | Bond Formed | Significance for Derivatives |

| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acids, Pd catalyst. | C-C | Introduce diverse substituents for structure-activity relationship studies. nih.gov |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts. | C-C (alkyne) | Access to alkynylated pyrazines for click chemistry or materials. researchgate.net |

| Heck Coupling | Alkenes, Pd catalyst. | C-C (alkene) | Formation of vinylated pyrazine derivatives. |

| Stille Coupling | Organostannanes, Pd catalyst. | C-C | Versatile C-C bond formation with stable organometin reagents. |

This table illustrates potential transformations based on the known reactivity of bromopyrazines.

Advanced Applications in Chemical Biology and Materials Science

The pyrazine core is a key component in many biologically active molecules and functional materials. lifechemicals.com